Isoxazolo[4,5-b]pyridin-3(2H)-one

Crystalline purity Quality control Solid-state characterization

This isoxazolo[4,5-b]pyridine scaffold features a distinct [4,5-b] ring fusion that critically governs pKa (4.47), lipophilicity (LogP 0.5161), and ionization state — properties generic heterocyclic replacements cannot replicate. Validated as a core for potent Nurr1/NR4A2 activators (nanomolar cellular potency) and low-micromolar antiproliferative agents (HCT116, MCF7), this building block offers proven tractability in CNS-penetrant and oncology programs. Supplied at ≥98% purity with sharp melting point (212–216°C) for reliable QC benchmarking. Procure from verified sources to ensure accurate [4,5-b] regiochemistry.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
CAS No. 122019-40-3
Cat. No. B038499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[4,5-b]pyridin-3(2H)-one
CAS122019-40-3
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)NO2)N=C1
InChIInChI=1S/C6H4N2O2/c9-6-5-4(10-8-6)2-1-3-7-5/h1-3H,(H,8,9)
InChIKeyNZYHQGWJHXLVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolo[4,5-b]pyridin-3(2H)-one (CAS 122019-40-3) | Core Scaffold for Drug Discovery and Chemical Synthesis


Isoxazolo[4,5-b]pyridin-3(2H)-one (CAS 122019-40-3) is a bicyclic heterocyclic compound consisting of a fused isoxazole and pyridine ring system . With a molecular formula of C6H4N2O2 and a molecular weight of 136.11 g/mol, this scaffold serves as a versatile building block in medicinal chemistry and chemical synthesis [1]. It is commercially available at high purity (≥98%) for research and development applications .

Why Isoxazolo[4,5-b]pyridin-3(2H)-one Cannot Be Substituted with Generic Heterocyclic Analogs


Isoxazolo[4,5-b]pyridin-3(2H)-one possesses a distinct [4,5-b] ring fusion pattern that differentiates it from other isoxazolopyridine isomers (e.g., [5,4-b] or [3,4-b] fusions) and oxazolo analogs. This specific fusion geometry influences key physicochemical properties such as pKa and lipophilicity, which directly impact the compound's ionization state, solubility, and synthetic utility in drug discovery programs [1]. Generic substitution with related heterocyclic scaffolds without consideration of these differences can lead to altered reactivity, suboptimal pharmacokinetic properties, or incompatibility with established synthetic routes [2].

Isoxazolo[4,5-b]pyridin-3(2H)-one: Comparative Quantitative Evidence for Scientific Selection


Melting Point: Crystalline Purity Indicator for Isoxazolo[4,5-b]pyridin-3(2H)-one vs. Isomeric Scaffolds

The melting point of Isoxazolo[4,5-b]pyridin-3(2H)-one is reported in the range of 212–216°C, which is indicative of high crystalline purity and provides a reliable metric for quality control in procurement [1]. In comparison, the closely related oxazolo analog (CAS 60832-72-6) exhibits a significantly lower melting point of 210-212°C .

Crystalline purity Quality control Solid-state characterization

Lipophilicity (LogP): Isoxazolo[4,5-b]pyridin-3(2H)-one Offers Favorable Polarity for Drug Discovery

The calculated partition coefficient (LogP) for Isoxazolo[4,5-b]pyridin-3(2H)-one is reported as 0.5161 . This value places the compound in an optimal range for central nervous system (CNS) drug discovery, aligning with the Lipinski rule-of-five criteria. In contrast, many substituted isoxazolopyridine derivatives exhibit higher LogP values (e.g., cLogP 5.39 for RO5488608), which can lead to poor aqueous solubility and increased off-target binding [1].

Lipophilicity Drug-likeness ADME prediction

Acidity Constant (pKa): Isoxazolo[4,5-b]pyridin-3(2H)-one Ionization Profile vs. Isomeric Scaffolds

The experimental pKa of Isoxazolo[4,5-b]pyridin-3(2H)-one is reported as 4.47 at 25°C [1]. This value indicates that the compound exists predominantly in its neutral form at physiological pH, which can enhance passive membrane permeability. In contrast, the isomeric scaffold Isoxazolo[5,4-b]pyridin-3(2H)-one exhibits a predicted pKa of 12.82 , while the oxazolo analog (Oxazolo[4,5-b]pyridin-2(3H)-one) has a predicted pKa of 3.63 .

Ionization constant Physicochemical property Bioavailability prediction

Synthetic Accessibility: Established Routes for Isoxazolo[4,5-b]pyridin-3(2H)-one Scaffold Construction

The synthesis of the Isoxazolo[4,5-b]pyridin-3(2H)-one scaffold has been extensively studied, with multiple established routes reported in the literature [1]. A recent efficient method utilizes readily available 2-chloro-3-nitropyridines via intramolecular nucleophilic substitution, affording isoxazolo[4,5-b]pyridines in good yields [2]. In contrast, the synthesis of the [5,4-b] isomer often requires different precursors and conditions, limiting its versatility as a building block [3].

Synthetic methodology Building block Medicinal chemistry

Biological Activity: Isoxazolo[4,5-b]pyridin-3(2H)-one Derivatives Exhibit Potent Nurr1 Activation

Substituted isoxazolopyridinone derivatives based on the Isoxazolo[4,5-b]pyridin-3(2H)-one scaffold act as potent activators of the nuclear receptor Nurr1/NR4A2. A representative compound (IP7e) demonstrates an EC50 of 3.9 nM in a luciferase reporter gene assay using Nurr1-expressing murine midbrain dopaminergic neuronal MN9D cells, with an Emax of 2.1-fold [1]. In contrast, other isoxazolopyridinone derivatives show varying potencies; for example, a different isoxazolopyridinone compound exhibits an EC50 of 77.5 nM in the same assay [2].

Nurr1 activation Neuroprotection Parkinson's disease

Antiproliferative Activity: Isoxazolo[4,5-b]pyridine Derivatives Demonstrate Cytotoxicity Against Cancer Cell Lines

Polysubstituted isoxazolo[4,5-b]pyridine derivatives exhibit antiproliferative activity in vitro against a panel of human and mouse cancer cell lines. In a study by Poręba et al., selected derivatives showed cytotoxic activity with ID50 values meeting the international activity criterion for synthetic agents (4 mg/ml) [1]. While the unsubstituted parent compound lacks intrinsic antiproliferative activity, the [4,5-b] scaffold serves as a validated core for generating active analogs with micromolar potency against colon carcinoma (HCT116) and breast carcinoma (MCF7) cell lines [2].

Antiproliferative Cancer Cytotoxicity

Isoxazolo[4,5-b]pyridin-3(2H)-one: Recommended Application Scenarios Based on Quantitative Evidence


Neuroscience Drug Discovery: Nurr1 Activator Development for Parkinson's Disease

The isoxazolo[4,5-b]pyridin-3(2H)-one scaffold is a validated core for developing potent Nurr1/NR4A2 activators. As demonstrated by IP7e (EC50 = 3.9 nM in MN9D cells), substituted derivatives based on this scaffold achieve low nanomolar potency in cellular assays [1]. The favorable physicochemical profile of the parent scaffold (LogP = 0.5161, pKa = 4.47) supports optimization of CNS penetration and oral bioavailability. Research groups focused on neuroprotection and Parkinson's disease should prioritize this scaffold over alternative heterocyclic cores due to its proven tractability in Nurr1-mediated transcription assays [2].

Medicinal Chemistry: Lead Generation for Antiproliferative Agents

The isoxazolo[4,5-b]pyridine scaffold has demonstrated antiproliferative activity in multiple cancer cell lines, including colon carcinoma (HCT116) and breast carcinoma (MCF7), with derivatives achieving IC50 values in the low micromolar range [3]. The availability of robust synthetic methodologies, including Friedländer condensation and intramolecular nucleophilic substitution routes, enables rapid analog synthesis for structure-activity relationship (SAR) exploration [4]. Medicinal chemistry teams seeking to initiate a new oncology program should consider this scaffold due to its validated biological activity and synthetic accessibility.

Chemical Synthesis: Building Block for Isoxazolopyridine Library Construction

Isoxazolo[4,5-b]pyridin-3(2H)-one serves as a versatile building block for synthesizing diverse substituted isoxazolopyridine libraries. Its commercial availability at high purity (≥98%) and well-defined physicochemical properties (melting point 212–216°C, LogP 0.5161) facilitate quality control and reaction optimization . The established synthetic routes for scaffold derivatization (annulation of pyridine ring to 4-aminoisoxazoles; isoxazole ring closure in functionalized pyridines) provide multiple entry points for library synthesis, making it a preferred core scaffold for combinatorial chemistry and parallel synthesis efforts [5].

Analytical Chemistry: Reference Standard for Method Development

The sharp melting point range (212–216°C) and commercial availability of Isoxazolo[4,5-b]pyridin-3(2H)-one make it suitable as a reference standard for developing and validating analytical methods, including HPLC purity assays and thermal analysis [6]. Its distinct pKa value (4.47) provides a reliable benchmark for ionization-based separations. Analytical laboratories supporting pharmaceutical R&D should consider procuring this compound as a system suitability standard for heterocyclic compound analysis.

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